2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
In medicinal chemistry, pyrazole derivatives are known for their antileishmanial and antimalarial activities . The compound has also been investigated for its potential as an antimicrobial agent, with studies showing promising results against various bacterial and fungal strains . Additionally, it has applications in the development of new synthetic methodologies and as a building block for more complex heterocyclic systems .
Mechanism of Action
The mechanism of action of 2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In the case of its antileishmanial activity, the compound has been shown to inhibit the enzyme Lm-PTR1, which is essential for the survival of the Leishmania parasite . This inhibition disrupts the parasite’s metabolic processes, leading to its death. Similarly, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and protein function of bacteria and fungi .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 2-(3-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol stands out due to its unique structure and diverse pharmacological activities. Similar compounds include 3-(5-aminopyrazol-1-yl)ethanol and 1-ethyl-3-methyl-1H-pyrazol-5-amine . While these compounds share some structural similarities, the presence of the ethan-1-ol group in this compound contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C12H19N5O |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[3-[(2-ethyl-4-methylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H19N5O/c1-3-17-11(10(2)8-14-17)9-13-12-4-5-16(15-12)6-7-18/h4-5,8,18H,3,6-7,9H2,1-2H3,(H,13,15) |
InChI Key |
KJXXHKXQRFMEQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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